

Application Notes and Protocols for EN-MD-1198 in Xenograft Cancer Models

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Compound of Interest

Compound Name: ENMD-1198

Cat. No.: B1684617

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These application notes provide a comprehensive guide for the utilization of **ENMD-1198**, a novel microtubule-destabilizing agent, in preclinical xenograft models of cancer. The following sections detail the compound's mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for its application.

Introduction

ENMD-1198 is a synthetic analog of 2-methoxyestradiol with demonstrated anti-proliferative and anti-angiogenic properties in a variety of cancer models.[1][2][3] As an orally active agent, it targets the colchicine-binding site on β -tubulin, leading to microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis.[4][5] Furthermore, **ENMD-1198** has been shown to inhibit key signaling pathways implicated in tumor progression and angiogenesis, including Hypoxia-Inducible Factor 1-alpha (HIF-1 α), Nuclear Factor-kappa B (NF- κ B), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][6][7] These multifaceted mechanisms make **ENMD-1198** a compelling candidate for preclinical evaluation in various cancer types.

Mechanism of Action

ENMD-1198 exerts its antitumor effects through a dual mechanism involving direct cytotoxicity and disruption of the tumor microenvironment.

- **Microtubule Destabilization:** By binding to the colchicine site on β -tubulin, **ENMD-1198** disrupts microtubule dynamics, which is crucial for mitotic spindle formation. This interference leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[\[4\]](#)[\[8\]](#)
- **Inhibition of Key Signaling Pathways:** **ENMD-1198** has been shown to downregulate the activity of several critical transcription factors:
 - **HIF-1 α :** A key regulator of the cellular response to hypoxia, HIF-1 α controls the expression of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). By inhibiting HIF-1 α , **ENMD-1198** can suppress tumor angiogenesis.[\[1\]](#)[\[6\]](#)
 - **NF- κ B:** This transcription factor is involved in inflammation, cell survival, and proliferation. Inhibition of NF- κ B by **ENMD-1198** contributes to its pro-apoptotic effects.[\[6\]](#)
 - **STAT3:** Constitutive activation of STAT3 is common in many cancers and promotes tumor cell proliferation, survival, and angiogenesis. **ENMD-1198** has been demonstrated to reduce STAT3 activation.[\[1\]](#)[\[6\]](#)[\[7\]](#)
- **Anti-angiogenic and Vascular-Disrupting Properties:** In addition to inhibiting pro-angiogenic signaling, **ENMD-1198** directly affects endothelial cells. It inhibits their proliferation, motility, and migration, and can disrupt pre-formed vascular structures, further contributing to the suppression of tumor growth.[\[9\]](#)

Quantitative Data from Preclinical Xenograft Studies

The following tables summarize the in vivo efficacy of **ENMD-1198** across various xenograft models as reported in the literature.

Table 1: Antitumor Activity of **ENMD-1198** in Different Xenograft Models

Cancer Type	Cell Line	Mouse Strain	ENMD-1198 Dose and Administration	Key Findings	Reference
Breast Cancer	MDA-MB-231 (orthotopic)	Not Specified	200 mg/kg/day (oral)	94% reduction in tumor burden.	[6]
Hepatocellular Carcinoma	HUH-7 (subcutaneous)	Not Specified	200 mg/kg/day	Significant reduction in tumor growth and vascularization.	[1]
Acute Lymphoblastic Leukemia	ALL3, ALL7, ALL19 (xenografts)	NOD/SCID	100 mg/kg/day (gavage) for 28 days	Significantly prolonged survival (growth delay of 17-21 days).	[2]
Lewis Lung Carcinoma	Not Specified (metastatic model)	Not Specified	200 mg/kg/day	Significantly improved median survival time.	[4]

Experimental Protocols

The following are detailed protocols for the use of **ENMD-1198** in a subcutaneous xenograft cancer model. These should be adapted based on the specific cell line and research question.

Protocol 1: Subcutaneous Xenograft Model Establishment

Materials:

- Cancer cell line of interest
- Appropriate cell culture medium and supplements
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel (optional, can improve tumor take rate)
- Immunocompromised mice (e.g., NOD/SCID or nude mice), 4-6 weeks old
- Syringes (1 mL) and needles (27-30 gauge)
- Hemocytometer and trypan blue
- Sterile surgical instruments
- Anesthetic

Procedure:

- Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency. Ensure cells are healthy and free of contamination.
- Cell Harvesting: a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add trypsin-EDTA to detach the cells from the flask. c. Once detached, neutralize the trypsin with complete medium. d. Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes. e. Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.
- Cell Counting and Viability: a. Perform a cell count using a hemocytometer. b. Assess cell viability using the trypan blue exclusion method. Viability should be >95%.
- Preparation of Cell Suspension for Injection: a. Calculate the required volume to obtain the desired number of cells per injection (typically 1×10^6 to 10×10^6 cells in 100-200 μ L). b. (Optional) If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice. Keep the mixture on ice to prevent premature solidification.

- Tumor Cell Implantation: a. Anesthetize the mouse using an approved protocol. b. Shave and sterilize the injection site on the flank of the mouse. c. Draw the cell suspension into a 1 mL syringe with a 27 or 30-gauge needle. d. Gently lift the skin and inject the cell suspension subcutaneously. e. Monitor the mice for any adverse reactions and allow them to recover on a warming pad.
- Tumor Growth Monitoring: a. Begin monitoring for tumor formation a few days after injection. b. Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. c. Calculate tumor volume using the formula: $\text{Volume} = (\text{Width}^2 \times \text{Length}) / 2$. d. Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 2: Preparation and Administration of ENMD-1198

Materials:

- **ENMD-1198** compound
- Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
- Balance and weighing paper
- Mortar and pestle or homogenizer
- Oral gavage needles

Procedure:

- Preparation of Dosing Solution: a. Calculate the total amount of **ENMD-1198** needed for the study based on the number of mice, dose, and treatment duration. b. Weigh the required amount of **ENMD-1198**. c. Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water). d. Create a homogenous suspension of **ENMD-1198** in the vehicle. This may require grinding with a mortar and pestle or using a homogenizer. Prepare fresh daily or as stability data allows.

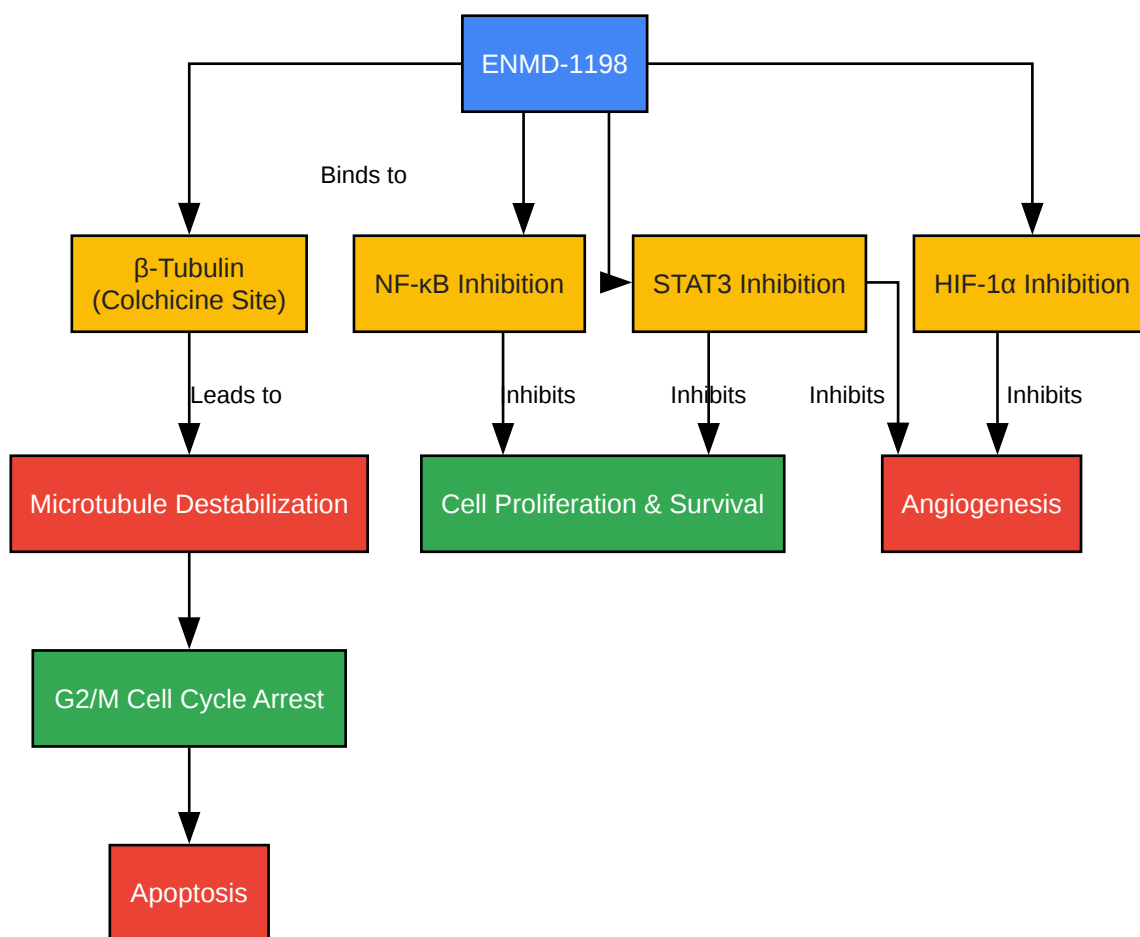
- Oral Administration: a. Gently restrain the mouse. b. Measure the appropriate volume of the **ENMD-1198** suspension based on the mouse's body weight and the target dose (e.g., 100 or 200 mg/kg). c. Administer the suspension directly into the stomach using an oral gavage needle. d. Administer the vehicle alone to the control group. e. Monitor the mice for any signs of toxicity or distress after dosing.

Protocol 3: Efficacy Evaluation and Endpoint Analysis

Procedure:

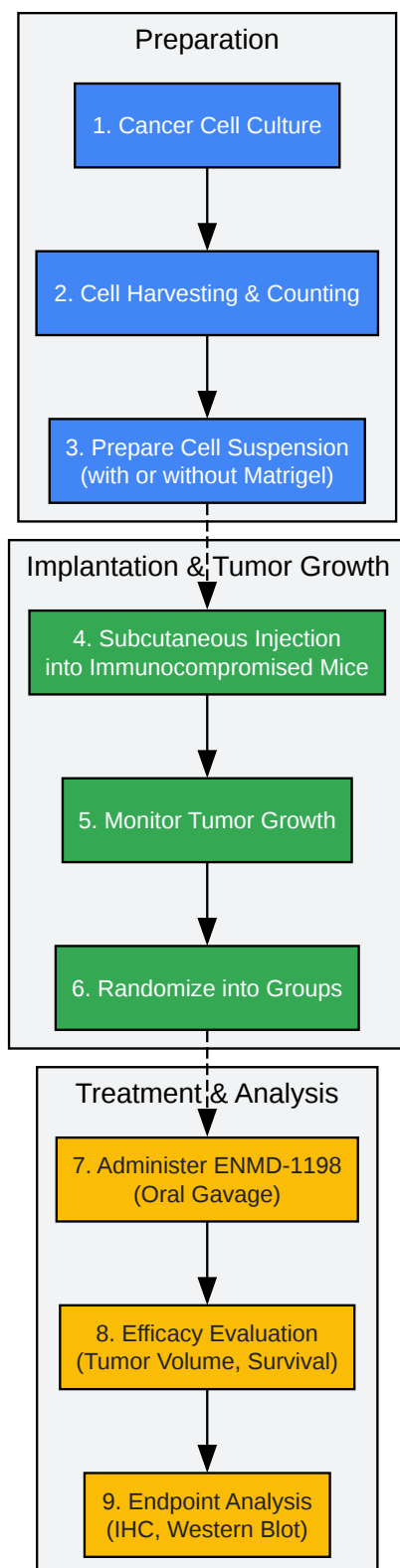
- Tumor Growth Inhibition: a. Continue to measure tumor volumes and body weights throughout the treatment period. b. At the end of the study, calculate the average tumor volume for each group. c. Determine the percent tumor growth inhibition (%TGI) using the formula: $\%TGI = [1 - (\text{Average tumor volume of treated group} / \text{Average tumor volume of control group})] \times 100$.
- Survival Studies: a. For survival studies, continue treatment and monitor mice until a predetermined endpoint is reached (e.g., tumor volume reaches a specific size, or signs of morbidity are observed). b. Record the date of death or euthanasia for each mouse. c. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
- Tissue Collection and Analysis: a. At the end of the study, euthanize the mice according to approved protocols. b. Excise the tumors and weigh them. c. A portion of the tumor can be:
 - Fixed in formalin for immunohistochemical (IHC) analysis (e.g., for Ki-67, CD31, HIF-1 α , p-STAT3).
 - Snap-frozen in liquid nitrogen for Western blotting or PCR analysis. d. Collect blood for pharmacokinetic analysis or measurement of circulating biomarkers if required.

Visualizations



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Caption: Mechanism of action of **ENMD-1198**.



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Caption: Experimental workflow for **ENMD-1198** in a xenograft model.

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